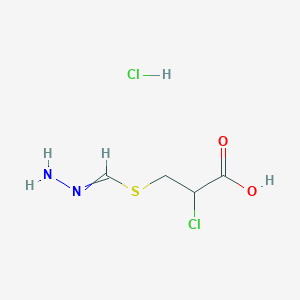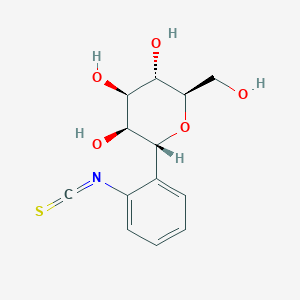
alpha-d-Mannopyranosylphenylisothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha-D-Mannopyranosylphenyl isothiocyanate: is a synthetic carbohydrate derivative primarily used in carbohydrate chemistry. It is known for its ability to selectively label and detect biological macromolecules. The compound leverages the unique reactivity of the isothiocyanate group, which readily reacts with amines on amino acids, peptides, and proteins to form thiourea linkages .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of alpha-D-Mannopyranosylphenyl isothiocyanate typically involves the reaction of phenyl isothiocyanate with alpha-D-mannopyranoside. The reaction is carried out under mild conditions, often in the presence of a base to facilitate the formation of the isothiocyanate derivative .
Industrial Production Methods: : While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves the reaction of phenyl isothiocyanate with alpha-D-mannopyranoside in a controlled environment to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: : alpha-D-Mannopyranosylphenyl isothiocyanate primarily undergoes substitution reactions due to the reactivity of the isothiocyanate group. It reacts with amines to form stable thiourea linkages .
Common Reagents and Conditions
Reagents: Amines, peptides, proteins.
Conditions: Mild temperatures, often in aqueous or organic solvents.
Major Products: : The major products formed from these reactions are thiourea derivatives, which are stable and can be used for further biochemical applications .
Scientific Research Applications
alpha-D-Mannopyranosylphenyl isothiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of alpha-D-Mannopyranosylphenyl isothiocyanate involves the formation of thiourea linkages with amines on biological macromolecules. This reaction enhances the stability and specificity of the labeled molecules, allowing for precise detection and analysis. The isothiocyanate group reacts with the amine groups on amino acids, peptides, and proteins, forming a stable thiourea bond .
Comparison with Similar Compounds
Similar Compounds
4-Isothiocyanatophenyl-alpha-D-mannopyranoside: Similar in structure and reactivity, used for similar applications.
Phenylisothiocyanate mannopyranoside: Another derivative used in glycobiology research.
Uniqueness: : alpha-D-Mannopyranosylphenyl isothiocyanate stands out due to its high specificity and reactivity with amines, making it a valuable tool in biochemical research and industrial applications. Its ability to form stable thiourea linkages enhances its utility in various scientific fields .
Properties
Molecular Formula |
C13H15NO5S |
|---|---|
Molecular Weight |
297.33 g/mol |
IUPAC Name |
(2R,3S,4R,5S,6R)-2-(hydroxymethyl)-6-(2-isothiocyanatophenyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H15NO5S/c15-5-9-10(16)11(17)12(18)13(19-9)7-3-1-2-4-8(7)14-6-20/h1-4,9-13,15-18H,5H2/t9-,10-,11+,12+,13-/m1/s1 |
InChI Key |
GGYBJYNRLGNUNZ-NAWOPXAZSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)N=C=S |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(C(C(C(O2)CO)O)O)O)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B13954257.png)
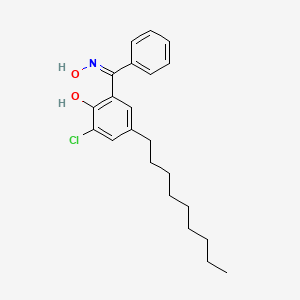
![7-(2-Aminoethyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13954269.png)

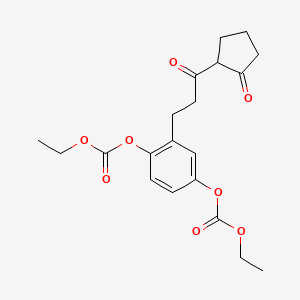


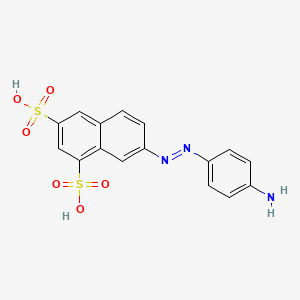
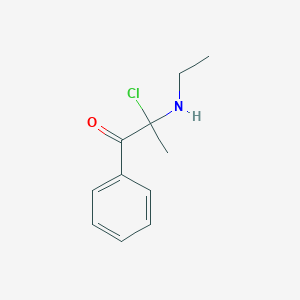

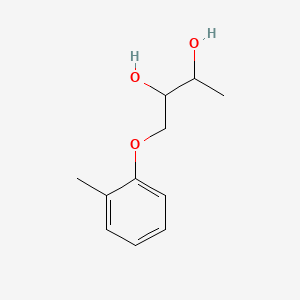
![Imidazo[4,5,1-jk][1]benzazepine](/img/structure/B13954310.png)

